Enantioselective CPT1 Inhibition: S-Enantiomer vs. R-Enantiomer Activity in Enzyme Assays
BRENDA-curated enzyme data establish that only the (+)-enantiomer of the oxirane-2-carboxylate class (the R-configuration) inhibits CPT1 (EC 2.3.1.21). The (−)-enantiomer (S-configuration) does not inhibit CPT1 at any tested concentration [1]. In the same compound series, the R-enantiomer (as etomoxiryl-CoA) inhibits CPT1a with an IC50 range of 5–20 nM (0.005–0.020 µM) . In rat hepatocyte assays, (R)-etomoxir inhibits fatty acid oxidation with an IC50 of approximately 2 µM (pIC50 = 5.7) [2]. The S-enantiomer, by contrast, lacks this activity entirely, providing a >100-fold difference in CPT1 inhibitory potency that is qualitative rather than merely quantitative [1].
| Evidence Dimension | CPT1 enzyme inhibition |
|---|---|
| Target Compound Data | No CPT1 inhibition detectable ((−)-enantiomer inactive) |
| Comparator Or Baseline | (R)-(+)-Etomoxir (as etomoxiryl-CoA): IC50 = 5–20 nM (0.005–0.020 µM) for CPT1a; (R)-etomoxir in rat hepatocytes: IC50 ≈ 2 µM (pIC50 = 5.7) |
| Quantified Difference | >100-fold differential; S-enantiomer shows no measurable CPT1 inhibition vs. low nanomolar inhibition by R-enantiomer |
| Conditions | CPT1a enzyme inhibition assay (isolated enzyme); rat hepatocyte fatty acid oxidation assay |
Why This Matters
This establishes the (S)-enantiomer as a stereochemical negative control for CPT1-dependent experiments, enabling researchers to parse CPT1-mediated effects from off-target effects of the oxirane scaffold.
- [1] BRENDA Enzyme Database. Entry for EC 2.3.1.21: Etomoxir is a racemate; only the (+)-enantiomer inhibits CPT-I. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Etomoxir ligand activity: pIC50 = 5.7 (IC50 ≈ 2 µM) in rat hepatocyte fatty acid synthesis inhibition (CPT1A-expressing). J. Med. Chem. (2011) 54: 3109–52. View Source
